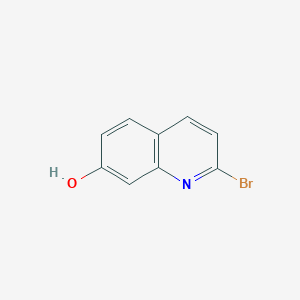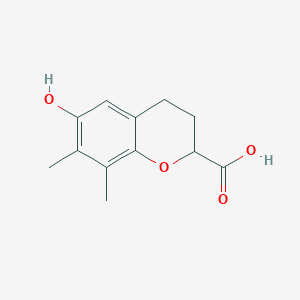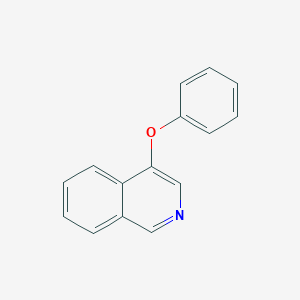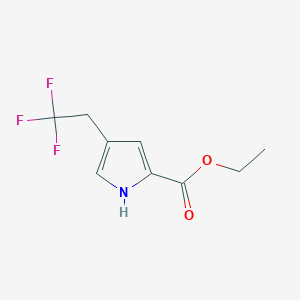![molecular formula C9H10F3NO2 B15067521 cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)
cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one is a complex organic compound with a unique structure that includes a trifluoroacetyl group and a hexahydrocyclopenta[c]pyrrolone ring system
Métodos De Preparación
The synthesis of cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with trifluoroacetic anhydride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency.
Análisis De Reacciones Químicas
cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one can be compared with similar compounds such as:
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: This compound lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
cis-Hexahydrocyclopenta[c]pyrrol-2(1H)-yl-propoxybenzamide: This compound includes a benzamide group, leading to distinct applications and mechanisms of action.
Propiedades
Fórmula molecular |
C9H10F3NO2 |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
(3aS,6aR)-2-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-3-5-1-7(14)2-6(5)4-13/h5-6H,1-4H2/t5-,6+ |
Clave InChI |
ISBFCMOGUHRWRM-OLQVQODUSA-N |
SMILES isomérico |
C1[C@@H]2CN(C[C@@H]2CC1=O)C(=O)C(F)(F)F |
SMILES canónico |
C1C2CN(CC2CC1=O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol](/img/structure/B15067458.png)
![1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15067461.png)

![5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B15067477.png)
![2H-Naphtho[1,2-b]pyran-4-carboxaldehyde, 2-oxo-](/img/structure/B15067482.png)

![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)

![4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B15067517.png)



